

ML226: A Selective Inhibitor of ABHD11 for Probing Mitochondrial Metabolism

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Compound of Interest

Compound Name: ML226

Cat. No.: B1191802

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

ML226 is a potent, selective, and covalent small-molecule inhibitor of α/β -hydrolase domain-containing protein 11 (ABHD11), a largely uncharacterized metabolic serine hydrolase. This technical guide provides a comprehensive overview of **ML226**, including its mechanism of action, quantitative potency and selectivity data, detailed experimental protocols for its use, and its application in elucidating the role of ABHD11 in regulating mitochondrial metabolism. Specifically, this guide details the critical function of ABHD11 in maintaining the functional lipoylation of the 2-oxoglutarate dehydrogenase complex (OGDHc), a key rate-limiting enzyme in the TCA cycle. Inhibition of ABHD11 by **ML226** leads to a disruption of OGDHc activity, resulting in the accumulation of 2-oxoglutarate and subsequent metabolic reprogramming, including the stabilization of hypoxia-inducible factor 1- α (HIF-1 α) under normoxic conditions. This guide serves as a valuable resource for researchers investigating mitochondrial function, metabolic pathways, and the therapeutic potential of targeting ABHD11.

Introduction to ML226 and ABHD11

ML226 is a triazole urea-based compound identified through high-throughput screening and subsequent chemical optimization as a potent and selective inhibitor of ABHD11.[1][2][3] It acts as a covalent inhibitor, irreversibly carbamoylating the active site serine residue of ABHD11.[1][2] ABHD11 is a member of the large and diverse serine hydrolase superfamily, which plays crucial roles in various physiological and pathological processes.[4] While the full scope of

ABHD11's biological functions is still under investigation, recent studies have established its critical role as a mitochondrial enzyme that regulates the activity of the 2-oxoglutarate dehydrogenase complex (OGDHc).[1][3][5]

The OGDHc is a multi-enzyme complex that catalyzes the conversion of 2-oxoglutarate (α -ketoglutarate) to succinyl-CoA and NADH in the tricarboxylic acid (TCA) cycle. This reaction is a key regulatory point in cellular metabolism. ABHD11 is essential for maintaining the functional lipoylation of the E2 subunit of OGDHc (dihydrolipoamide S-succinyltransferase, DLST).[1][3][5] Lipoylation is a critical post-translational modification that is required for the catalytic activity of OGDHc. By ensuring the integrity of this modification, ABHD11 sustains normal TCA cycle function.

Quantitative Data: Potency and Selectivity of ML226

ML226 exhibits high potency against human ABHD11, with inhibitory activity observed in the nanomolar range in both biochemical and cellular assays. Its selectivity has been demonstrated against a panel of other serine hydrolases, making it a valuable tool for specifically probing ABHD11 function.

Parameter	Value	Assay Type	Reference
IC50 (in vitro)	15 nM	Biochemical assay with recombinant human ABHD11	[1][2][3]
IC50 (in situ)	0.68 nM	Cellular assay in intact cells	[1][2][3]

Selectivity Profile:

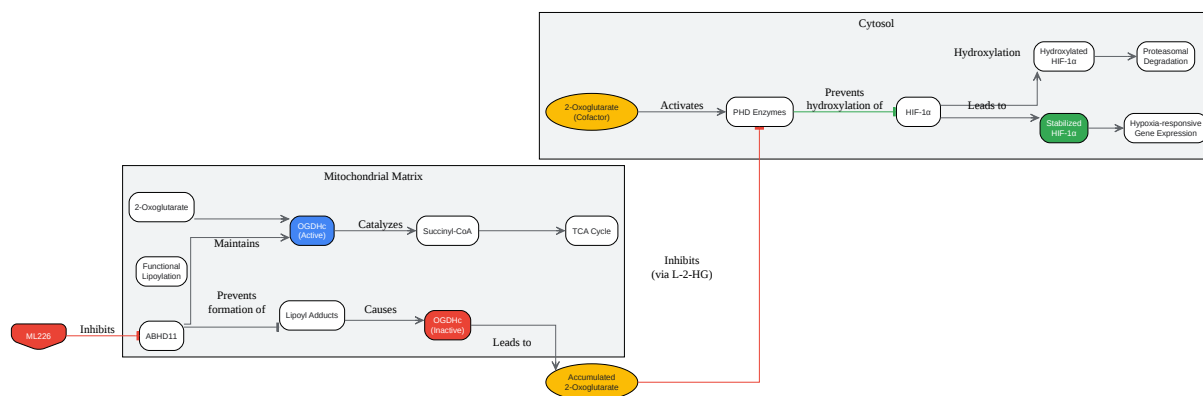
ML226 has been shown to be over 100-fold selective for ABHD11 over a panel of approximately 20 other serine hydrolases.[1][2][3] While a comprehensive table of IC50 values against a full panel of serine hydrolases is not publicly available in the searched literature, competitive activity-based protein profiling (ABPP) has confirmed its high selectivity. In these studies, **ML226** showed minimal inhibition of other serine hydrolases at concentrations that potently inhibit ABHD11.

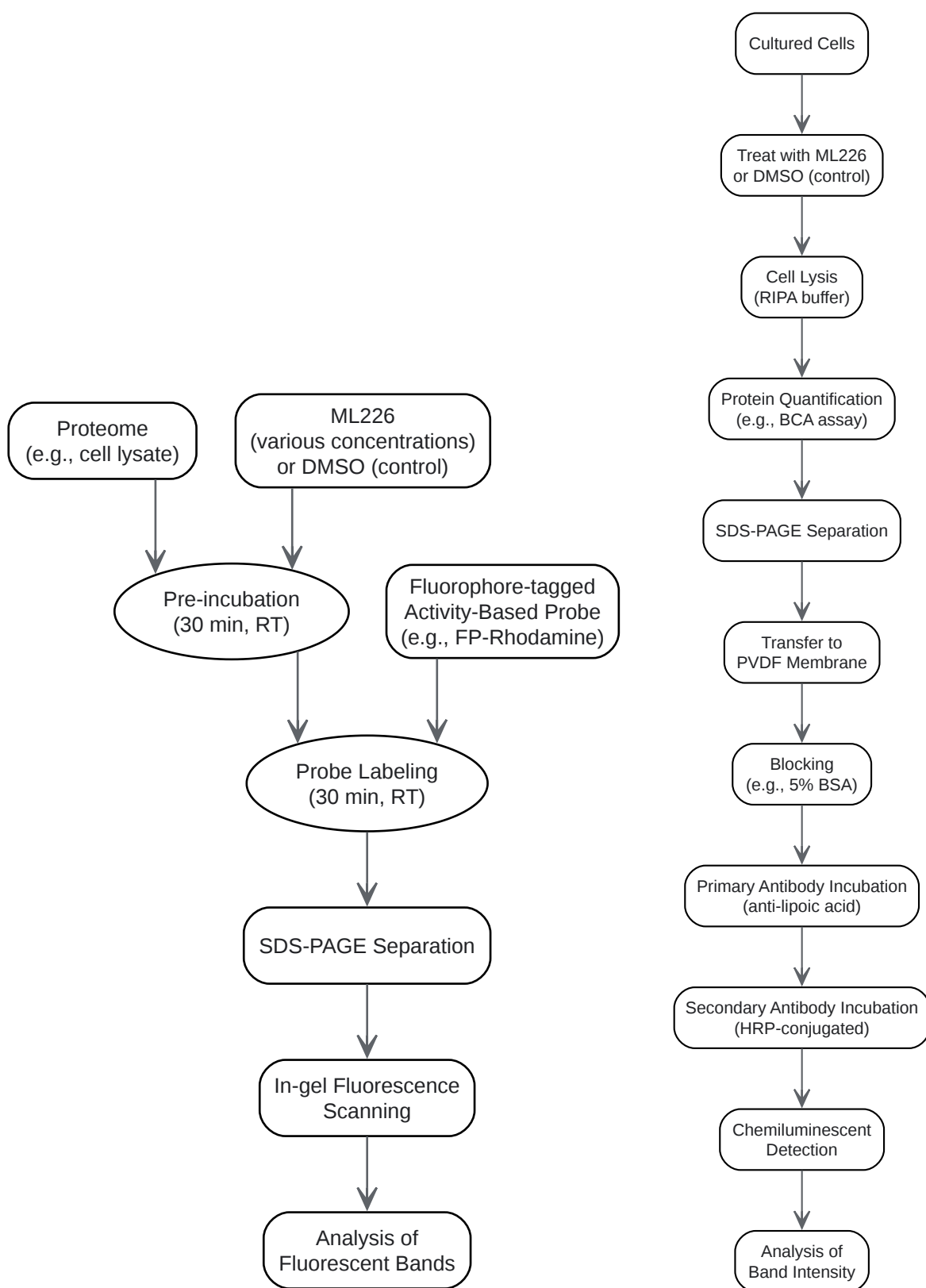
Mechanism of Action and Signaling Pathway

ML226 covalently modifies the active site serine (Ser141) of ABHD11, leading to its irreversible inhibition.^[2] This inhibition sets off a cascade of metabolic changes stemming from the dysregulation of the OGDHc.

The primary signaling pathway affected by **ML226** is the ABHD11-OGDHc axis, which plays a crucial role in cellular metabolism and oxygen sensing.

ABHD11-OGDHc Signaling Pathway





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